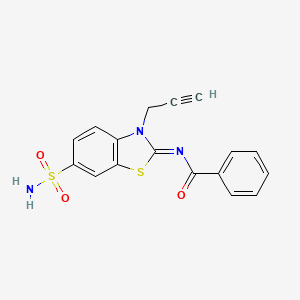

N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide, also known as PBTZ169, is a synthetic compound that has been studied for its potential as a new drug candidate for the treatment of tuberculosis. This compound belongs to the class of benzothiazole derivatives and has shown promising results in preclinical studies.

Scientific Research Applications

Anticancer Properties

- A study by Yılmaz et al. (2015) synthesized derivatives of indapamide, related to the compound , and found that these derivatives demonstrated significant proapoptotic activity on melanoma cell lines. One specific compound exhibited anticancer activity with IC50 values of 85–95 µM against a melanoma cancer cell line and inhibited human carbonic anhydrase isoforms with IC50 values ranging between 0.72 and 1.60 µM (Ö. Yılmaz et al., 2015).

Neuropharmacology

- Research by Rana et al. (2008) involved synthesizing a series of 1,3-benzothiazol-2-yl benzamides, which were evaluated for their anticonvulsant and neurotoxicity properties. The findings indicated that many of these compounds were active in specific neuropharmacological screenings without showing neurotoxicity or liver toxicity (A. Rana et al., 2008).

Green Chemistry

- A 2020 study by Horishny and Matiychuk synthesized N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides, similar to the compound , using a green chemistry approach. This process was noted for its near-quantitative yields and compliance with green chemistry principles (V. Horishny & V. Matiychuk, 2020).

Antimicrobial and Antifungal Activities

- Patel et al. (2009) synthesized various substituted benzothiazoles and evaluated them for their antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. The study showed these compounds had significant biological and pharmacological screening results (Snehal Patel et al., 2009).

- Another study by Ikpa et al. (2020) synthesized benzothiazole derivatives of sulphonamides and found them to exhibit antibacterial properties against various bacterial strains (C. B. Ikpa et al., 2020).

Corrosion Inhibition

- Hu et al. (2016) studied the corrosion inhibiting effect of benzothiazole derivatives against steel in a 1 M HCl solution. These inhibitors demonstrated high efficiency, suggesting potential applications in materials science (Zhiyong Hu et al., 2016).

properties

IUPAC Name |

N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O3S2/c1-2-10-20-14-9-8-13(25(18,22)23)11-15(14)24-17(20)19-16(21)12-6-4-3-5-7-12/h1,3-9,11H,10H2,(H2,18,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCYSLXSFKUSMRS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2405109.png)

![Ethyl 3-(4-methoxyphenyl)-5-[(4-methyl-3-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2405112.png)

![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-3-carboxylate](/img/structure/B2405114.png)

![2-[[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]-1H-benzimidazole](/img/structure/B2405117.png)

![4-[2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]quinazolin-3-yl]-N-[2-(4-methylphenyl)ethyl]butanamide](/img/structure/B2405120.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylpropanamide](/img/structure/B2405126.png)

![[5-(Oxan-4-yl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride](/img/structure/B2405130.png)